Buspirone(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Buspirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen that is not attached to the pyrimidinyl group. The major species at pH 7.3. It is a conjugate acid of a buspirone.

Aplicaciones Científicas De Investigación

Cognitive Effects in Healthy Volunteers

A study by Chamberlain et al. (2006) explored the cognitive effects of buspirone in healthy male volunteers. They found that, unlike other anxiolytics like benzodiazepines, buspirone does not have deleterious effects on cognition when administered acutely at clinically meaningful doses.

Potential for Treating Various Disorders

Loane and Politis (2012) discussed the broader potential of buspirone, suggesting its use in managing side effects of Parkinson's disease therapy, ataxia, depression, social phobia, behavior disturbances in brain injury, Alzheimer's disease, dementia, and attention deficit disorder.

Efficacy for Depression and Cognitive Impairment

Howland (2015) highlighted buspirone's effectiveness for treating depression alone or alongside antidepressants. The study also notes its potential for managing irritability, agitation, and aggression in dementia, pediatric patients, and suggests buspirone could promote neurogenesis, which might be beneficial for depression and cognitive impairment.

Effects on Sleepwalking

Research by Moses and Javanbakht (2021) investigated buspirone's effects on sleepwalking in patients treated for generalized anxiety disorder, shedding light on its lesser-known neurological impacts.

Impact on Insulin, Glucose, and Lipids in Diabetic Rats

A study by Hosseini, Khatamsaz, and Mohagheghzadeh (2016) evaluated buspirone's effect on serum insulin, glucose, and lipids in diabetic rats, providing insights into its potential metabolic effects.

Enhancing Spatial Learning in Brain-Injured Pediatric Rats

Monaco et al. (2014) explored the combination of buspirone and environmental enrichment for enhancing spatial learning in brain-injured pediatric rats, indicating its potential in pediatric neurorehabilitation.

Iontophoretic Delivery Across Human Skin

Research by Meidan, Al-Khalili, and Michniak (2003) focused on the iontophoretic delivery of buspirone hydrochloride through human skin, demonstrating the feasibility of this method for therapeutic dosing.

Effects on Pancreatic Tissue in Rat Fetuses

El-shaer and El-azez (2019) studied the effects of buspirone on the pancreatic tissue of rat fetuses, revealing potential developmental impacts when administered during pregnancy.

Effects on Abdominal Pain in Rats

Panteleev, Sivachenko, and Lyubashina (2018) examined buspirone's effects on abdominal pain in rats, contributing to the understanding of its potential analgesic properties.

Pharmacokinetics in Autistic Children

Edwards et al. (2006) assessed the pharmacokinetics of buspirone in autistic children, providing valuable data on its metabolism and efficacy in pediatric populations with developmental disorders.

Propiedades

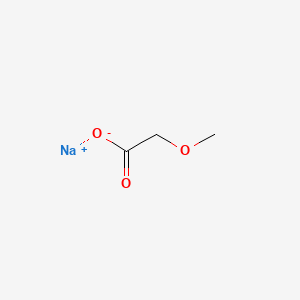

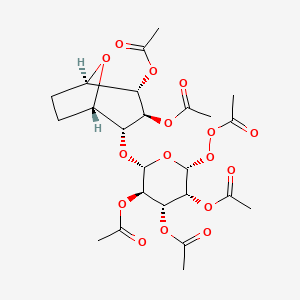

Fórmula molecular |

C21H32N5O2+ |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

8-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/p+1 |

Clave InChI |

QWCRAEMEVRGPNT-UHFFFAOYSA-O |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4 |

SMILES canónico |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,12R)-16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B1225788.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-2-fluorobenzamide](/img/structure/B1225791.png)

![7-{4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B1225796.png)

![1-Butyl-2-[2-furanyl(oxo)methyl]imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225798.png)

![1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B1225802.png)

![1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1225803.png)